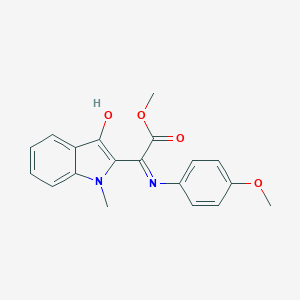
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone, also known as MMPI, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
科学的研究の応用
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
作用機序
The mechanism of action of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone involves the inhibition of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. By inhibiting MMPs, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone prevents the degradation of the ECM and reduces cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone also induces apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties and to reduce the expression of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting cancer cell growth and metastasis in preclinical studies. However, one of the limitations of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in cancer treatment. Finally, more research is needed to investigate the potential applications of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in other areas of scientific research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is a synthetic compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone as a therapeutic agent for cancer treatment and other areas of scientific research.
合成法
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone can be synthesized using a variety of methods, including the condensation of 4-methoxybenzaldehyde with methyl anthranilate in the presence of a base, followed by the addition of an acid chloride and a base to form the final product. Another method involves the reaction of 4-methoxybenzaldehyde with methyl anthranilate in the presence of an acid catalyst, followed by the addition of an acid chloride and a base to form (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone.
特性
CAS番号 |
113917-64-9 |
|---|---|
製品名 |
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone |
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 2-(3-hydroxy-1-methylindol-2-yl)-2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C19H18N2O4/c1-21-15-7-5-4-6-14(15)18(22)17(21)16(19(23)25-3)20-12-8-10-13(24-2)11-9-12/h4-11,22H,1-3H3 |
InChIキー |
LFEXUUISLYRGKB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
同義語 |
methyl (2E)-2-[(4-methoxyphenyl)amino]-2-(1-methyl-3-oxo-indol-2-ylide ne)acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



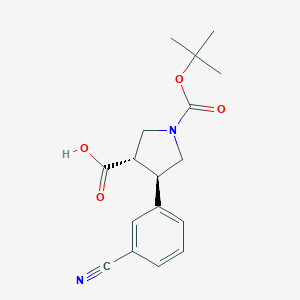
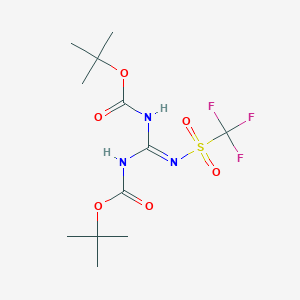
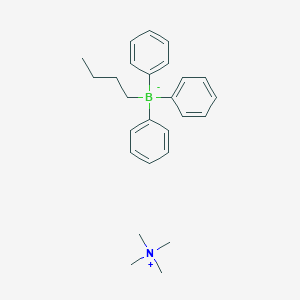
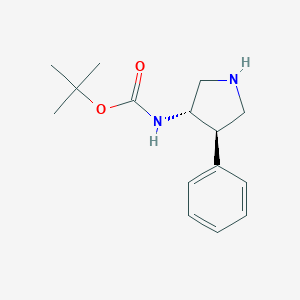
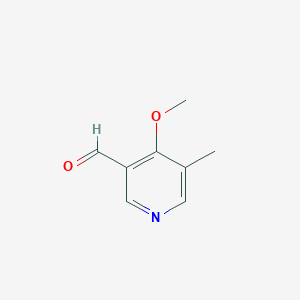

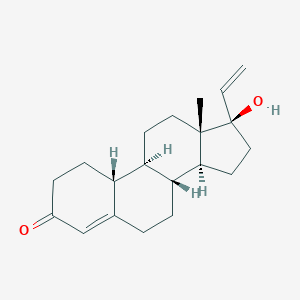
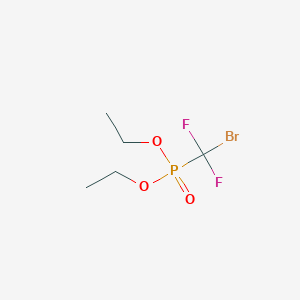
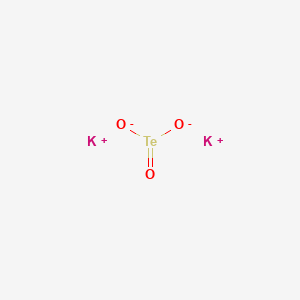
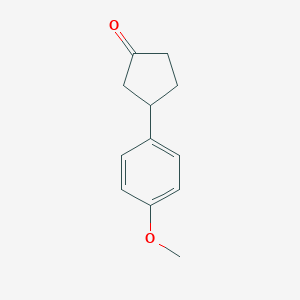


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
